![molecular formula C6H12ClN B15298707 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H3)methylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN It is a derivative of bicyclo[111]pentane, a structure characterized by its unique three-dimensional framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the amine group: The amine group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Methylation: The methyl group is added through alkylation reactions, using methyl halides under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
科学的研究の応用
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
Uniqueness
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the deuterium-labeled methyl group (2H3), which can be used in isotopic labeling studies. This allows for the tracking of the compound in various chemical and biological processes, providing valuable insights into its behavior and interactions.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
136.64 g/mol |
IUPAC名 |
3-(trideuteriomethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H/i1D3; |
InChIキー |
HEFXSDWFJRDUTJ-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C12CC(C1)(C2)N.Cl |
正規SMILES |
CC12CC(C1)(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


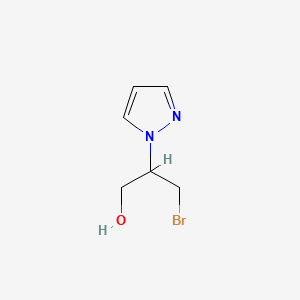

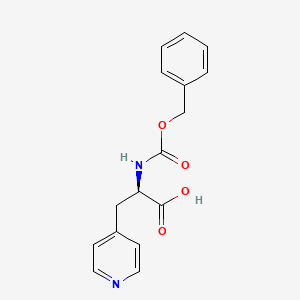
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)



![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
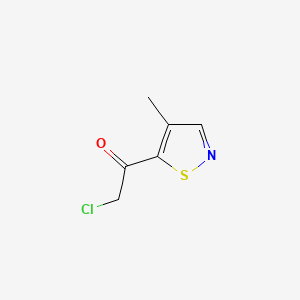

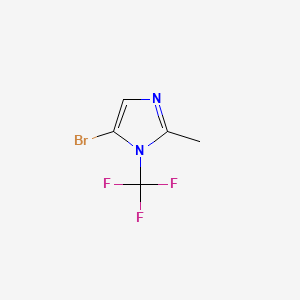
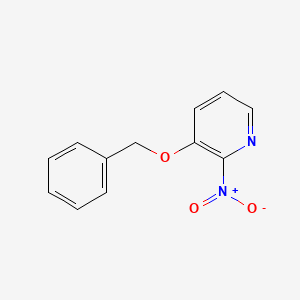
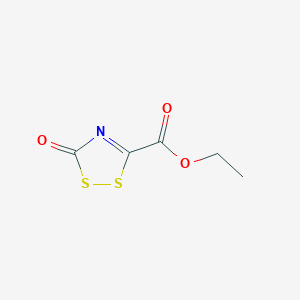
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
